molecular formula C21H17BrO4 B1312586 3,5-Bis(benzyloxy)-4-bromobenzoic acid CAS No. 177956-45-5

3,5-Bis(benzyloxy)-4-bromobenzoic acid

Cat. No. B1312586
M. Wt: 413.3 g/mol
InChI Key: JCAIWNXWTXXJAE-UHFFFAOYSA-N
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Description

“3,5-Bis(benzyloxy)-4-bromobenzoic acid” is a chemical compound with the molecular formula C21H18O4 . It is also known by other names such as “3,5-Bis(benzyloxy)benzoate de benzyle” and "Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “Benzyl 3,5-bis(benzyloxy)benzoate” involved a catalytic protodeboronation of alkyl boronic esters using a radical approach . Another example is the synthesis of “N-(3,5-bis(trifluoromethyl)benzyl)stearamide” which was prepared by a solventless direct amidation reaction .


Molecular Structure Analysis

The molecular structure of “3,5-Bis(benzyloxy)-4-bromobenzoic acid” consists of 21 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 334.37 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Bis(benzyloxy)-4-bromobenzoic acid” include a density of 1.2±0.1 g/cm3, boiling point of 594.0±45.0 °C at 760 mmHg, and a flash point of 255.3±28.8 °C . It also has a molar refractivity of 124.8±0.3 cm3, and a polar surface area of 45 Å2 .

Scientific Research Applications

Microwave-Enhanced Suzuki-Miyaura Vinylation

Studies have demonstrated the use of 3,5-Bis(benzyloxy)-4-bromobenzoic acid in microwave-enhanced Suzuki-Miyaura vinylation reactions. This process involves the cross-coupling of sterically hindered and electron-rich aryl halides with potassium vinyltrifluoroborate under microwave irradiation, optimizing conditions such as solvent ratio, irradiation time, and catalyst loading. The coupling of benzyl 3,5-bis(benzyloxy)-4-bromobenzoate leads to a mixture of the desired styrene derivative and the reduced product, showcasing the method's effectiveness and breadth for synthesizing complex organic molecules (Brooker et al., 2010).

Initial Investigations into Suzuki–Miyaura Vinylation

Further initial investigations into the Suzuki–Miyaura vinylation of hindered aryl bromides using potassium vinyltrifluoroborate have been conducted. This research highlights the coupling of benzyl 3,5-bis(benzyloxy)-4-bromobenzoate to produce a mixture of styrene derivatives and reduced products, emphasizing the utility of 3,5-Bis(benzyloxy)-4-bromobenzoic acid in facilitating these chemical transformations (Carter & Wyatt, 2006).

Synthesis of Polymerizable Benzoic Acid Derivatives

Research into the synthesis of polymerizable benzoic acid derivatives, such as 3,5-bis(propenoyloxymethyl)-4- hexadecyloxybenzoic acid, has been conducted. These derivatives have been used to create liquid-crystalline complexes with specific physical properties, beneficial for advanced materials science applications. The polymers derived from these complexes exhibit unique structural and physical characteristics suitable for various technological applications (Kishikawa, Hirai, & Kohmoto, 2008).

Molecular Recognition Studies

Molecular recognition studies involving derivatives of benzoic acid, including its bromo derivatives, have been explored. These studies focus on the synthesis and structural analysis of molecular adducts formed with N-donor compounds, revealing insights into the intricate recognition patterns and interactions at the molecular level. This research aids in understanding the fundamental aspects of chemical bonding and molecular assembly (Varughese & Pedireddi, 2006).

properties

IUPAC Name

4-bromo-3,5-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO4/c22-20-18(25-13-15-7-3-1-4-8-15)11-17(21(23)24)12-19(20)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAIWNXWTXXJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2Br)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434390
Record name 3,5-Bis(benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(benzyloxy)-4-bromobenzoic acid

CAS RN

177956-45-5
Record name 3,5-Bis(benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-bis-benzyloxy-4-bromo-benzoic acid benzyl ester (200a) (225 g, 0.45 mol) in THF (400 mL) and H2O (500 mL) was added NaOH (89.4 g, 2.24 mol) in one portion. The mixture was refluxed for 4 hr. TLC (EtOAc/petroleum ether=1/4) showed that the reaction was complete. Et2O (100 mL) was added to the mixture and the organic layer was separated. The aqueous layer was acidified with conc. HCl, and the resulting solid was filtered and dried in vacuo to give the title compound (150 g, 85% yield) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.48 (dd, 4 H), 7.39 (t, 4 H), 7.31 (m, 4 H), 5.27 (s, 4 H).
Quantity
225 g
Type
reactant
Reaction Step One
Name
Quantity
89.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Lampe, PF Hughes, CK Biggers… - The Journal of …, 1996 - ACS Publications
Two total syntheses of the potent protein kinase C inhibitory fungal metabolite balanol are described. In the first approach, the core aminohydroxyazepane subunit was prepared in …
Number of citations: 93 pubs.acs.org

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